molecular formula C17H17ClN2OS B1422274 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole CAS No. 1193272-59-1

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole

Cat. No.: B1422274
CAS No.: 1193272-59-1
M. Wt: 332.8 g/mol
InChI Key: PNVZYJFBBFNRPK-UHFFFAOYSA-N
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Description

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole is a useful research compound. Its molecular formula is C17H17ClN2OS and its molecular weight is 332.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole has been a subject of interest in chemical synthesis due to its role as a key intermediate in the production of anti-HCV drugs such as simeprevir. The compound is synthesized through a multi-step process involving bromination, cyclization, Sandmeyer reaction, cyano-substitution, and hydrolysis, demonstrating its complex chemistry and importance in medicinal chemistry (An Chenhon, 2015). Another study highlights the green chemistry approach to synthesizing various thiazolidinone derivatives from related quinoline compounds, emphasizing the role of microwave and conventional methods in enhancing reaction efficiency and exploring antimicrobial activities (P. Rana, B. Mistry, K. R. Desai, 2008).

Antimicrobial Screening

Research on derivatives of this compound has shown promising antimicrobial properties. Studies involving the synthesis of new compounds containing this quinoline moiety have demonstrated significant antimicrobial activity against various microorganisms. These findings suggest potential applications in developing new antimicrobial agents, highlighting the compound's importance in drug discovery and development (N. Desai, V. V. Joshi, K. M. Rajpara, 2013).

Tubulin-Polymerization Inhibitors

The compound's derivatives have also been explored for their potential as tubulin-polymerization inhibitors targeting the colchicine site. Such compounds exhibit high in vitro cytotoxic activity and significant potency against tubulin assembly, indicating potential applications in cancer therapy by disrupting microtubule formation and cell cycle progression. This line of research contributes to the ongoing search for novel anticancer agents (Xiao-Feng Wang et al., 2014).

Structural and Mechanistic Studies

Structural analysis and mechanistic studies of compounds containing the this compound moiety contribute to a deeper understanding of their biological activities. Investigations into the crystal structures of related compounds and their interactions with biological targets can provide insights into the design of more effective drugs with improved specificity and lower toxicity (Kazuma Gotoh, H. Ishida, 2020).

Properties

IUPAC Name

2-(4-chloro-7-methoxy-8-methylquinolin-2-yl)-4-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c1-9(2)14-8-22-17(20-14)13-7-12(18)11-5-6-15(21-4)10(3)16(11)19-13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVZYJFBBFNRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)C3=NC(=CS3)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(4-isopropylthiazol-2-yl)-4-hydroxy-7-methoxy-8-methyl-quinoline (4.63 g, 13.6 mmol., 1.0 eq.) was charged into a 100 mL round bottom flask. Phosphorous oxychloride (45 mL) was added and the reaction mixture stirred at 90° C. for 3 hours. Monitoring the reaction mixture by 1H NMR showed full consumption of the starting material. The reaction mixture was left to cool to ambient temperature and the solvent removed under vacuum. The residue was diluted with ethyl acetate (80 mL) and the reaction mixture cooled to 0° C. 2M aqueous sodium hydroxide solution was added portion wise until the pH of the aqueous phase was 14 (stir reaction mixture for 1 min between every NaOH addition). The two layers were separated and the organic layer was further washed with water (50 mL) and brine (50 mL). The organic layer was dried over sodium sulphate, filtered and the solvent removed under vacuum to give 4.11 g (91%) of the title compound as a pale brown solid. 1H NMR (500 MHz, CDCl3) δ ppm 8.28 (s, 1 H), 8.09 (d, J=9.16 Hz, 1 H), 7.38 (d, J=9.16 Hz, 1 H), 7.06 (s, 1 H), 4.02 (s, 3 H), 3.20 (spt, J=6.87 Hz, 1 H), 2.73 (s, 3 H), 1.40 (d, J=6.87 Hz, 6 H).
Quantity
4.63 g
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45 mL
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Yield
91%

Synthesis routes and methods II

Procedure details

2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol (526 mg, 1.67 mmol) was taken up in POCl3 (4.0 mL) and placed in a 85° C. oil bath. The reaction was monitored by LC/MS and determined to be complete after 40 min. The reaction was cooled to rt, and poured into ice water. Adjust pH=10 with 10N NaOH. The mixture was extracted with CH2Cl2, dried with Na2SO4, filtered and was concentrated to afford analytically clean 4-chloro-2-(4-isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinoline (532 mg, 96%) as a yellow solid.
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526 mg
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ice water
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole
Reactant of Route 2
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole
Reactant of Route 3
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole
Reactant of Route 4
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole
Reactant of Route 5
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole
Reactant of Route 6
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole

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